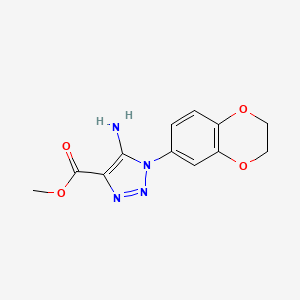
2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(3-methylisothiazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(3-methylisothiazol-5-yl)acetamide, is a structurally complex molecule that appears to be related to a family of compounds with potential biological activities. While the exact compound is not directly described in the provided papers, there are several related compounds that share structural motifs, such as chlorophenyl rings, pyrimidinyl groups, and acetamide linkages, which are common in medicinal chemistry for their diverse biological activities.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of a similar compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was achieved through a series of condensation reactions starting from methyl 3-aminothiophene-2-carboxylate, followed by chlorination and further condensation with ethane-1,2-diamine . Another related compound, 4-(4-chlorophenyl)-6-methyl-5-methoxycarbonyl-3,4-dihydropyrimidin-2(H)-one, was synthesized using a microwave-assisted reaction involving 4-chlorobenzaldehyde, methyl acetoacetate, and urea . These methods highlight the versatility of synthetic approaches in creating complex molecules with potential pharmacological properties.
Molecular Structure Analysis
The molecular structures of these compounds are characterized by X-ray crystallography, which provides detailed information about the conformation and orientation of the molecular rings. For example, in one of the compounds, the chlorophenyl ring is inclined to the pyrimidine ring by various degrees, indicating a non-planar structure . The crystal structure of another compound shows that the chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring . These structural analyses are crucial for understanding the molecular interactions and potential binding modes of these compounds with biological targets.
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from their functional groups. The presence of acetamide linkages, chlorophenyl rings, and pyrimidine units suggests that these molecules could participate in various chemical reactions, such as nucleophilic substitutions or hydrogen bonding interactions. The intermolecular interactions within the crystal structures, such as C-H···O hydrogen bonds, play a significant role in the stability and packing of the molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The vibrational spectroscopic signatures obtained from Raman and Fourier transform infrared spectroscopy, along with density functional theory calculations, provide insights into the bond lengths, bond angles, and electronic properties . The Hirshfeld surface analysis and molecular docking studies suggest that these compounds have significant interactions with biological targets, which is supported by their marked inhibition against various cancer cell lines . The pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity, are also investigated to predict the behavior of these compounds in biological systems .
特性
IUPAC Name |
2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]-N-(3-methyl-1,2-thiazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c1-10-6-15(24-20-10)19-14(22)8-21-9-18-13(7-16(21)23)11-2-4-12(17)5-3-11/h2-7,9H,8H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYCKZLGNASOBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

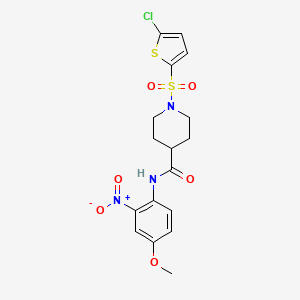

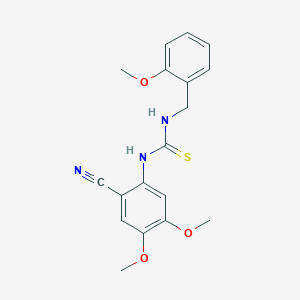
![Methyl 6-acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3020325.png)
![N-cyclopentyl-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B3020327.png)


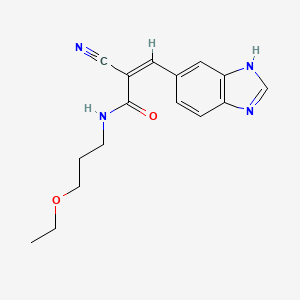

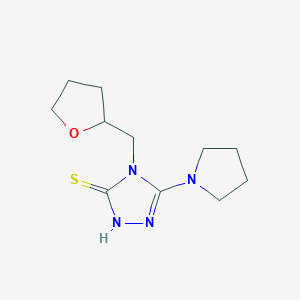
![N-[3-(4-phenylmethoxyphenoxy)propyl]cyclopentanamine](/img/structure/B3020339.png)
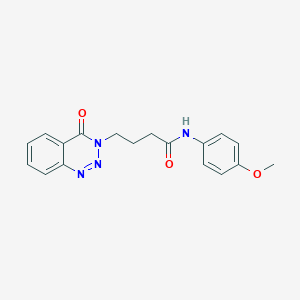
![(Z)-ethyl 2-((2-((4-methoxyphenyl)carbamoyl)-3H-benzo[f]chromen-3-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3020342.png)
